3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzamide ring, a piperazine ring substituted with a methyl group, and a trifluoromethyl group on the phenyl ring
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under conditions that facilitate amide bond formation.
Introduction of the piperazine ring: The piperazine ring can be introduced by reacting the intermediate with 4-methylpiperazine.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Biology: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceuticals: It can be explored for its therapeutic potential in treating various diseases.
Industry: It may have applications in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzamides with different substituents on the benzamide ring or the piperazine ring. For example:
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: This compound has methyl groups instead of methoxy groups.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: This compound has a pyridinyl and pyrimidinyl group instead of the trifluoromethyl group.
The uniqueness of 3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H24F3N3O3 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24F3N3O3/c1-26-8-10-27(11-9-26)17-6-5-15(21(22,23)24)13-16(17)25-20(28)14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,25,28) |
InChI Key |
KKKYOWNCGJSPQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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